molecular formula C13H18N2 B1398341 N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine CAS No. 138578-90-2

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine

Cat. No. B1398341
CAS RN: 138578-90-2
M. Wt: 202.3 g/mol
InChI Key: VRBVJPXVMZMHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 . The compound is also known by the synonym 1,4-Benzenediamine, 2-methyl-N1,N1-di-2-propen-1-yl .


Chemical Reactions Analysis

The cyclization and competing reactions for growing radical chains based on N- and C-diallyl monomers of new structural types have been investigated . The probability of homopolymerization is the highest in C-diallyl monomers. In neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily .

Scientific Research Applications

Synthesis and Biological Activities

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine serves as an important precursor in the synthesis of benzodiazepines, notably 1,4- and 1,5-benzodiazepines. These compounds are pivotal in the pharmaceutical industry due to their significant roles in medicinal chemistry, exhibiting a wide range of biological activities such as anti-anxiety, sedation, and hypnotic effects. Extensive research over the past decades has focused on developing novel and efficient methods for synthesizing these biologically active moieties, highlighting the critical role of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine in this domain (Teli et al., 2023).

Metathetical Cyclization

The compound has been studied for its potential in intramolecular metathesis reactions. Researchers have explored metathetical cyclization of diallyl compounds containing various heteroatoms such as O, S, Si, or P using specific carbene complexes. These studies have demonstrated the conversion of unsubstituted diallyl compounds into structurally significant molecules like 2,5-dihydrofuran and 2,5-dihydrothiophen, among others. The outcomes of these reactions, including the influence of steric effects, provide valuable insights into the synthetic versatility and potential applications of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine in organic synthesis (Pagano et al., 1998).

Chemical Modification and Drug Delivery

In the field of biopolymer modification, N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine has been investigated for its potential in creating new derivatives with specific properties. These properties are modulated based on the functional groups, degree of substitution, and the substitution pattern. Such chemical modifications have shown promise in generating new biopolymer ethers and esters with tailored features. Furthermore, these modified compounds have been explored for various applications, including drug delivery systems, demonstrating the multifaceted utility of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine in the development of novel materials and therapeutics (Petzold-Welcke et al., 2014).

properties

IUPAC Name

2-methyl-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-8-15(9-5-2)13-7-6-12(14)10-11(13)3/h4-7,10H,1-2,8-9,14H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBVJPXVMZMHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine
Reactant of Route 3
Reactant of Route 3
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine
Reactant of Route 4
Reactant of Route 4
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine
Reactant of Route 6
Reactant of Route 6
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.